molecular formula C11H16ClNO B1430983 [1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride CAS No. 21645-93-2

[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

Cat. No.: B1430983
CAS No.: 21645-93-2
M. Wt: 213.7 g/mol
InChI Key: ZQWHVYBAENDVLK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is a substituted benzofuran derivative with a methylamine side chain. The compound features a 2,3-dihydrobenzofuran core, where the ethyl group at position 2 is linked to a methylamine moiety, and the hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11;/h3-6,8,11-12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHVYBAENDVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound, ensuring high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely $ C{11}H{16}ClNO $ (estimated based on analogs in ).
  • Structural Motifs : 2,3-dihydrobenzofuran, ethylmethylamine, hydrochloride salt.
  • Pharmacological Relevance: Benzofuran derivatives are known for interactions with neurotransmitter transporters and receptors, suggesting applications in appetite suppression, antidepressant, or stimulant therapies .

Structural Analogs

(2,3-Dihydro-1-benzofuran-5-yl)methylamine Hydrochloride

Source :

  • Molecular Formula: $ C{10}H{14}ClNO $
  • Molecular Weight : 199.68 g/mol
  • Key Differences :
    • Substitution at benzofuran position 5 (vs. position 2 in the target compound).
    • Methyl group directly attached to the benzofuran core (vs. ethylmethylamine chain).
Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound D)

Source :

  • General Structure : Chlorophenyl-cyclobutyl-methylamine hydrochlorides.
  • Example : $ N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride $.
  • Molecular Weight : ~323.3 g/mol (estimated).
  • Key Differences :
    • Cyclobutyl and chlorophenyl groups (vs. benzofuran core).
    • Longer alkyl chains (3-methylbutyl).
  • Implications : The chlorophenyl group enhances lipophilicity, while the cyclobutyl moiety introduces conformational rigidity, common in appetite suppressants like sibutramine .

Functional Group Comparisons

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Source :

  • Molecular Formula: $ C8H{18}ClNO_2 $
  • Key Features : Methyl ester, branched alkyl chain, methylamine hydrochloride.
  • Differences :
    • Ester group instead of benzofuran.
    • Tertiary carbon center with stereochemical complexity.
  • Synthetic Relevance : Demonstrates a common method for preparing methylamine hydrochlorides via HCl/dioxane treatment, analogous to the target compound’s synthesis .
[3-(Benzimidazol-2-yl)propyl]methylamine

Source :

  • Structure : Benzimidazole-propylmethylamine.
  • Key Differences :
    • Benzimidazole (aromatic, two nitrogen atoms) vs. benzofuran (oxygen-containing).
    • Propyl linker (vs. ethyl).

Pharmacological and Physicochemical Data Table

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Activity
Target Compound $ C{11}H{16}ClNO $ ~213.7 (estimated) 2,3-Dihydrobenzofuran Ethylmethylamine hydrochloride CNS modulation, appetite control
(2,3-Dihydro-1-benzofuran-5-yl)methylamine HCl $ C{10}H{14}ClNO $ 199.68 2,3-Dihydrobenzofuran Methylamine hydrochloride Serotonin/norepinephrine reuptake inhibition
Sibutramine Related Compound D $ C{17}H{26}Cl2N2 $ 323.3 (estimated) Chlorophenyl-cyclobutyl Methylamine hydrochloride Appetite suppression
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl $ C8H{18}ClNO_2 $ 195.69 Branched alkyl ester Methylamine hydrochloride Synthetic intermediate

Biological Activity

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride, also known as 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride (CAS Number: 21645-93-2), is a compound belonging to the class of benzofuran derivatives. This compound has gained attention for its potential therapeutic properties and biological activities, particularly in neuroprotection and cancer treatment.

The compound exhibits significant biochemical interactions, particularly with dopaminergic receptors. It primarily interacts with D2R and D3R subtypes, influencing neurotransmitter release and modulating dopamine levels. This interaction is crucial for its neuroprotective effects, especially in models of neurotoxicity induced by substances like cocaine.

Cellular Effects

Research indicates that 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride has protective effects against neurotoxicity. In SH-SY5Y cell cultures, the compound demonstrated the ability to modulate dopamine levels, providing a protective mechanism against cocaine-induced neurotoxicity. Additionally, its effects on various cell types suggest a broad spectrum of biological activity.

Molecular Mechanism

At the molecular level, the compound acts as a ligand for dopaminergic receptors. Its binding interactions lead to significant changes in cellular signaling pathways. Studies have shown that it can influence apoptosis pathways in cancer cells, indicating potential anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

Neuroprotective Studies

In laboratory settings, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride has been evaluated for its neuroprotective properties. Key findings include:

  • Cocaine-Induced Neurotoxicity : The compound protects SH-SY5Y cells from neurotoxic effects by modulating dopamine levels.

Anticancer Activity

The compound's potential anticancer activity has been explored through various studies:

  • Apoptosis Induction : In K562 leukemia cells, the compound induced apoptosis by increasing ROS levels and activating caspases 3 and 7. Flow cytometry analysis revealed that a significant percentage of treated cells underwent apoptosis compared to controls .

Dosage Effects

The biological effects of the compound vary with dosage:

  • Lower Doses : Exhibit neuroprotective properties without significant toxicity.
  • Higher Doses : May enhance apoptotic effects in cancer cells while still maintaining a degree of selectivity towards healthy cells.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
NeuroprotectionModulates dopamine levels; protects against cocaine-induced toxicity
Apoptosis InductionInduces apoptosis in K562 cells; increases ROS production
Interaction with ReceptorsActs as a ligand for D2R and D3R dopaminergic receptors
Dosage ResponseLower doses show neuroprotection; higher doses induce apoptosis

Case Studies

Several studies have highlighted the biological activity of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride:

  • Neurotoxicity Study : A study demonstrated that treatment with this compound significantly reduced cell death in SH-SY5Y cultures exposed to cocaine, suggesting its potential as a therapeutic agent in treating substance abuse disorders.
  • Cancer Cell Line Evaluation : In K562 leukemia models, the compound showed promising results in inducing apoptosis through ROS generation and caspase activation, marking it as a candidate for further anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Reactant of Route 2
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

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